3-methylhexan-3-amine
Description
Overview of Amine Classification and General Reactivity Paradigms
Amines are organic derivatives of ammonia (B1221849) (NH₃) and are categorized based on the number of alkyl or aryl groups attached to the nitrogen atom. ksu.edu.sawikipedia.org
Primary (1°) amines have one organic group bonded to the nitrogen.
Secondary (2°) amines have two organic substituents. wikipedia.org
Tertiary (3°) amines possess three organic groups attached to the nitrogen. wikipedia.org
This classification is crucial as it dictates the reactivity and physical properties of the amine. amerigoscientific.com The nitrogen atom in an amine has a lone pair of electrons, which is the source of their basicity and nucleophilicity. libretexts.orgmsu.edu Amines can react with acids to form salts and are key nucleophiles in various substitution and addition reactions. libretexts.orgbritannica.com Their reactivity is influenced by factors such as the electronic nature of the attached groups and steric hindrance around the nitrogen atom. fiveable.me For instance, aromatic amines are generally less basic than aliphatic amines because the lone pair on the nitrogen is delocalized into the aromatic ring. ksu.edu.sa
Significance of Branched Chain Tertiary Amines in Advanced Synthetic Methodologies
Branched-chain tertiary amines are of significant interest in modern organic synthesis due to their unique steric and electronic properties. These characteristics make them valuable as non-nucleophilic bases, catalysts, and synthetic intermediates. rsc.org The bulky nature of the alkyl groups can sterically hinder the nitrogen's lone pair, making them poor nucleophiles but effective bases for promoting reactions without interfering with electrophilic centers.
In recent years, innovative synthetic methods have been developed to construct complex tertiary amines. nih.govnih.gov For example, visible-light-mediated carbonyl alkylative amination has emerged as a powerful tool for the synthesis of α-branched tertiary amines. nih.gov Additionally, rhodium-catalyzed asymmetric substitution reactions provide a pathway to enantiomerically enriched α-tertiary amines, which are prevalent in pharmaceuticals. nih.gov The development of these advanced methodologies highlights the ongoing importance of creating sterically hindered and structurally diverse tertiary amines for various applications, including the synthesis of agrochemicals and pharmaceuticals. nih.govresearchgate.net
Structural Characteristics of 3-Methylhexan-3-amine within the Tertiary Amine Class
This compound is a specific example of a branched aliphatic tertiary amine. Its structure consists of a hexane (B92381) backbone with a methyl group and an amino group both attached to the third carbon atom. This arrangement classifies it as a tertiary amine, as the nitrogen atom is bonded to three carbon atoms (one from the hexyl chain and two from the methyl and ethyl groups if it were N,N-disubstituted, however, the provided name suggests a primary amine attached to a tertiary carbon).
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| CAS Number | 63430-00-2 |
| SMILES | CCCC(C)(CC)N |
Data sourced from PubChem CID 419297 nih.gov
The presence of the tertiary carbon atom to which the amino group is attached introduces significant steric bulk around the nitrogen. This structural feature is a defining characteristic of this class of amines and influences its chemical behavior, distinguishing it from linear or less branched amines.
Properties
CAS No. |
63430-00-2 |
|---|---|
Molecular Formula |
C7H17N |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylhexan 3 Amine and Analogous Branched Tertiary Amines
Contemporary Amination Approaches
Modern organic synthesis offers several powerful techniques for the construction of carbon-nitrogen bonds to form tertiary amines. These methods are broadly applicable and can be adapted for the synthesis of sterically congested targets like 3-methylhexan-3-amine.
Reductive Amination Strategies for Ketones and Aldehydes to Tertiary Amines
Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org The reaction proceeds in two steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. nih.gov For the synthesis of a tertiary amine like this compound, a secondary amine is reacted with a ketone. Specifically, the reaction would involve 3-hexanone (B147009) and methylamine, followed by a suitable reducing agent.
The direct, one-pot reductive amination of ketones with secondary amines to produce sterically hindered tertiary amines can be challenging due to the steric hindrance which disfavors the formation of the required iminium intermediate. combichemistry.com However, specialized catalysts and reagents have been developed to overcome this limitation. For instance, Rhodium (Rh) and Ruthenium (Ru) catalysts have been successfully employed for the direct reductive amination of ketones with primary and secondary amines, using carbon monoxide as a deoxygenating agent. rsc.org This atom-economical approach is notable for its simplicity, as it often does not require the use of ligands. google.com
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they are mild enough to not reduce the starting ketone but are capable of reducing the intermediate iminium ion. masterorganicchemistry.com Metal-free reduction systems, such as those using trichlorosilane (B8805176) (HSiCl₃) in the presence of a Lewis base like tetramethylethylenediamine (TMEDA), have also proven effective for the synthesis of hindered tertiary amines from ketones and secondary aryl amines. combichemistry.com
Table 1: Reductive Amination of Ketones with Secondary Amines
| Ketone | Amine | Catalyst/Reducing Agent | Yield (%) | Reference |
|---|---|---|---|---|
| Acetone | p-Anisidine | RhCl₃ / CO | High | google.com |
| Various Ketones | N-Methylaniline | HSiCl₃ / TMEDA | Good to High | combichemistry.com |
| Diaryl Ketones | Ammonium (B1175870) Salts | Ru-catalyst / H₂ | Up to 97 | nih.gov |
Nucleophilic Substitution Reactions Utilizing Halogenated Precursors
The synthesis of amines via nucleophilic substitution is a classical and fundamental transformation in organic chemistry. savemyexams.com In the context of producing this compound, this would involve the reaction of a suitable tertiary alkyl halide, such as 3-chloro-3-methylhexane, with an amine nucleophile like methylamine.
This method, however, is often complicated by the propensity for over-alkylation, leading to the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com The reactivity of the amine product can be comparable to or even greater than the starting amine, leading to subsequent reactions with the alkyl halide. For the synthesis of tertiary amines, starting from a secondary amine and an alkyl halide is a more controlled approach.
Despite the potential for mixed products, N-alkylation can be a useful route, particularly for the synthesis of tertiary amines when a large excess of the amine nucleophile is not feasible or when the tertiary amine is the desired final product. The reaction proceeds via an S(_N)2 mechanism for primary and some secondary halides, while for tertiary halides like 3-chloro-3-methylhexane, an S(_N)1 mechanism involving a carbocation intermediate is more likely.
Table 2: Synthesis of Amines via Nucleophilic Substitution
| Alkyl Halide | Amine Nucleophile | Product Type | Key Considerations | Reference |
|---|---|---|---|---|
| Chloromethane | Ammonia (B1221849) | Primary Amine (and others) | Multiple substitutions can occur. | savemyexams.com |
| (R)-3-chloro-3-methylhexane | Methanol (as nucleophile) | Ether (by analogy) | Reaction proceeds via a carbocation. | brainly.com |
Catalytic Hydrogenation of Nitriles and Imines as Synthetic Routes
Catalytic hydrogenation of nitriles and imines provides a powerful and often cleaner alternative for the synthesis of amines, including tertiary amines. thieme-connect.com This method avoids the use of stoichiometric reducing agents, employing molecular hydrogen (H₂) instead, which is environmentally benign.
The hydrogenation of a nitrile precursor, such as 2-ethyl-2-methylbutanenitrile, could theoretically yield this compound after reduction and N-alkylation steps. The selective hydrogenation of nitriles can lead to primary, secondary, or tertiary amines, depending on the catalyst and reaction conditions. thieme-connect.com For instance, palladium on carbon (Pd/C) can catalyze the hydrogenation of aliphatic nitriles to tertiary amines. thieme-connect.com
The reduction of pre-formed imines is another direct route to amines. For the synthesis of a tertiary amine, a ketimine would be hydrogenated. Iridium-based catalysts have shown excellent activity in the asymmetric hydrogenation of unfunctionalized enamines, which are closely related to imines, to produce optically active tertiary amines. nih.gov Ruthenium catalysts are also effective for the reductive amination of ketones with nitroarenes and nitriles, proceeding through an imine intermediate. rsc.org
Table 3: Catalytic Hydrogenation for Amine Synthesis
| Substrate | Catalyst | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Aliphatic Nitriles | 10% Pd/C | Tertiary Amines | Selective formation of tertiary amines. | thieme-connect.com |
| Unfunctionalized Enamines | Iridium-catalyst | Chiral Tertiary Amines | High enantioselectivities achieved. | nih.gov |
| Ketones/Nitriles | Ru(dppbsa) | Secondary Amines | Good functional group tolerance. | rsc.org |
Stereoselective and Enantioselective Synthesis of Chiral Amine Isomers
The synthesis of chiral amines, which are crucial building blocks for pharmaceuticals and other biologically active molecules, requires precise control over stereochemistry. researchgate.net Advanced catalytic systems have been developed to achieve high levels of enantioselectivity and diastereoselectivity in the synthesis of branched amines.
Asymmetric Amination Techniques and Chiral Catalyst Development
Asymmetric amination is a powerful strategy for the synthesis of enantiomerically enriched amines. This can be achieved through various methods, including the use of chiral catalysts that can differentiate between enantiotopic faces of a prochiral substrate.
Chiral phosphoric acids have emerged as highly effective organocatalysts for the asymmetric reductive amination of ketones. google.comnih.gov These catalysts can activate imines towards reduction by a hydride source, such as a Hantzsch ester, and control the stereochemical outcome of the reaction. This approach has been successfully applied to the direct asymmetric amination of α-substituted cyclic ketones, yielding products with a nitrogen-containing quaternary stereocenter in high enantioselectivities. nih.gov
Transition metal catalysis, particularly with iridium and ruthenium, has also been instrumental in the development of asymmetric amination techniques. nih.govgoogle.com Chiral phosphine (B1218219) ligands play a critical role in these systems, inducing chirality in the product. For example, iridium complexes with chiral phosphine ligands have been used for the highly enantioselective hydrogenation of acyclic imines. google.com Similarly, ruthenium-catalyzed direct asymmetric reductive amination of sterically hindered ketones using ammonium salts and H₂ has been reported to produce chiral primary amines with excellent yields and enantioselectivities. nih.gov
Table 4: Chiral Catalysts in Asymmetric Amination
| Substrate Type | Catalyst Type | Key Outcome | Reference |
|---|---|---|---|
| α-Substituted Cyclic Ketones | Chiral Phosphoric Acid | High enantioselectivity for N-containing quaternary centers. | nih.gov |
| Sterically Hindered Ketones | Ru-complex with Chiral Ligand | High yield and enantioselectivity for chiral primary amines. | nih.govresearchgate.net |
| Acyclic Imines | Ir-complex with Chiral Phosphine | Excellent enantioselectivities in hydrogenation. | google.com |
Diastereoselective Control in Multi-Step Synthesis of Branched Amines
The synthesis of branched amines with multiple stereocenters, such as vicinal diamines, requires precise control over diastereoselectivity. rsc.org This is often achieved through multi-step synthetic sequences where the stereochemistry of one center directs the formation of the next.
One powerful strategy involves the diastereoselective addition of organometallic reagents to chiral imines or their derivatives. oup.comacs.orgresearchgate.net The use of a chiral auxiliary on the imine nitrogen, such as a sulfinyl group, can effectively direct the approach of the nucleophile to one face of the C=N double bond, leading to high diastereoselectivity. acs.org The choice of solvent can also play a crucial role in the stereochemical outcome of these reactions. acs.org
Another approach is the diastereoselective synthesis of vicinal diamines through rhodium-catalyzed three-component reactions of diazo compounds with imines. rsc.org This method allows for the efficient construction of two contiguous stereocenters with high diastereoselectivity. Furthermore, biocatalytic methods, such as the use of transaminases, are emerging as powerful tools for the diastereoselective synthesis of β-branched α-amino acids, which are precursors to branched amines. nih.gov These enzymatic reactions can proceed with high diastereo- and enantioselectivity through a dynamic kinetic resolution process.
Table 5: Methods for Diastereoselective Synthesis of Branched Amines
| Method | Key Feature | Product Type | Reference |
|---|---|---|---|
| Addition of Organometallics to Chiral Imines | Use of chiral auxiliaries (e.g., sulfinyl group) to control stereochemistry. | Chiral amines with high diastereoselectivity. | oup.comacs.org |
| Rh-catalyzed Three-Component Reaction | Efficient formation of two contiguous stereocenters. | Vicinal diamines. | rsc.org |
| Biocatalytic Transamination | Dynamic kinetic resolution for high stereoselectivity. | β-Branched α-amino acids. | nih.gov |
Emerging Synthetic Transformations Involving Tertiary Amine Scaffolds
The development of novel synthetic methodologies for the construction of complex molecules is a cornerstone of modern organic chemistry. In the realm of nitrogen-containing compounds, the synthesis of branched tertiary amines, such as this compound, presents unique challenges due to the steric hindrance around the nitrogen atom. This section delves into two emerging and powerful strategies that address these challenges: transition-metal-catalyzed C-H functionalization adjacent to amine centers and carbene or nitrene insertion reactions for amine formation. These methods offer innovative approaches to creating highly substituted and structurally diverse tertiary amines.
Transition-Metal-Catalyzed C-H Functionalization Adjacent to Amine Centers
Directly functionalizing the carbon-hydrogen (C-H) bonds adjacent to an amine offers a highly atom-economical and efficient route to elaborate amine structures. Transition-metal catalysis has been instrumental in achieving this, though the inherent reactivity of amines can present challenges, such as catalyst inhibition or competing side reactions. nih.gov However, recent advancements have led to the development of robust catalytic systems capable of selectively functionalizing C-H bonds at various positions relative to the amine nitrogen.
A significant breakthrough in the synthesis of α-tertiary amines involves the functionalization of the α-C–H bond of primary α-branched amines. This strategy directly addresses the formation of a quaternary carbon center at the α-position. Research has demonstrated a quinone-mediated synthetic platform that enables the construction of primary α-tertiary amines from readily available primary α-branched amine starting materials. nih.govrsc.orgchemrxiv.org This process hinges on the in situ generation of a reactive ketimine intermediate, which is then intercepted by various carbon-centered nucleophiles. This methodology has proven to be broadly applicable and scalable, even being used in the synthesis of active pharmaceutical ingredients (APIs). nih.govrsc.orgchemrxiv.org
The transition from benzylic to aliphatic amines has been successfully achieved, with excellent yields reported for branched aminoheptane derivatives. nih.govrsc.org This demonstrates the utility of this method for creating sterically hindered tertiary amine frameworks. The following table summarizes key findings in the α-C-H functionalization of branched primary amines to generate α-tertiary amines.
| Substrate | Nucleophile/Reagent | Catalyst/Mediator | Product | Yield (%) | Ref. |
| 1-Cyclobutylethylamine | Allyl-Grignard | DDQ | α-Allyl-1-cyclobutylethylamine | 85 | nih.gov |
| 1-Cyclohexylethylamine | Phenyl-Grignard | DDQ | α-Phenyl-1-cyclohexylethylamine | 78 | nih.gov |
| 1-(Thiophen-2-yl)ethylamine | Methyl-Grignard | DDQ | α-Methyl-1-(thiophen-2-yl)ethylamine | 91 | nih.gov |
| Valine methyl ester derivative | TMSCN | DDQ | α-Cyano-valine methyl ester derivative | 75 | nih.gov |
This table presents a selection of examples and is not exhaustive.
Beyond α-functionalization, methods for the selective functionalization of more remote C-H bonds (β, γ, δ) have also been developed, often employing a directing group strategy to achieve high regioselectivity. nih.govrsc.org These approaches provide alternative pathways to access structurally diverse branched tertiary amines.
Carbene or Nitrene Insertion Reactions for Amine Formation
Carbene and nitrene insertion reactions into C-H bonds represent a powerful and direct method for forming C-C and C-N bonds, respectively. These highly reactive intermediates can be generated in situ from various precursors and, when catalyzed by transition metals, can exhibit remarkable selectivity. The insertion of a nitrene into a C-H bond is a particularly attractive strategy for the synthesis of amines, including sterically hindered tertiary amines.
A significant challenge in intermolecular C-H amination is achieving high selectivity, especially when multiple types of C-H bonds are present in the substrate. Research has shown that rhodium catalysts are particularly effective in promoting the selective amination of tertiary C-H bonds. nih.gov This selectivity is crucial for the synthesis of branched tertiary amines from alkanes containing primary, secondary, and tertiary C-H bonds. The reaction is generally tolerant of various functional groups and utilizes a protected amine source that can be readily deprotected. nih.gov
Mechanistic studies suggest that steric effects play a key role in determining the site selectivity of the amination, with the bulky catalyst-nitrenoid intermediate preferentially reacting at the more sterically accessible, yet electronically rich, tertiary C-H bond. nih.gov The choice of the nitrogen source, such as different sulfamate (B1201201) esters, has also been shown to influence the product selectivity. nih.gov
The following table highlights key research findings in the rhodium-catalyzed intermolecular amination of tertiary C-H bonds in alkanes, a direct route to forming branched tertiary amines.
| Alkane Substrate | Nitrogen Source | Catalyst | Product | Yield (%) | Ref. |
| Adamantane | DfsNH₂ | [Rh₂(esp)₂] | 1-Adamantylamine derivative | 95 | nih.gov |
| 2,5-Dimethylhexane | DfsNH₂ | [Rh₂(esp)₂] | 2-Amino-2,5-dimethylhexane derivative | 81 | nih.gov |
| Isoamyl benzoate (B1203000) | DfsNH₂ | [Rh₂(esp)₂] | 3-Amino-3-methylbutyl benzoate derivative | 70 | nih.gov |
| (S)-3,7-Dimethyloctyl benzoate | DfsNH₂ | [Rh₂(esp)₂] | 3-Amino-3,7-dimethyloctyl benzoate derivative | 76 | nih.gov |
This table presents a selection of examples and is not exhaustive. DfsNH₂ = 2,4-bis(trifluoromethyl)phenylsulfonamide; [Rh₂(esp)₂] = bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)dirhodium(II).
These emerging synthetic transformations, namely transition-metal-catalyzed C-H functionalization and carbene/nitrene insertion reactions, provide powerful and innovative tools for the synthesis of this compound and analogous branched tertiary amines. They offer direct and often highly selective routes to these challenging structures, paving the way for the efficient construction of a wide range of complex nitrogen-containing molecules.
Investigations into the Chemical Reactivity and Mechanistic Pathways of 3 Methylhexan 3 Amine
Oxidation Reactions of Tertiary Amines
The oxidation of tertiary amines can proceed through several pathways, primarily involving the nitrogen atom or the adjacent carbon atoms. researchgate.net Common oxidizing agents include hydrogen peroxide, peracids, and ozone. dtic.milwikipedia.org
The most common oxidation reaction for tertiary amines is the formation of an amine N-oxide. wikipedia.org This occurs when a tertiary amine reacts with an oxidant like hydrogen peroxide or a peroxy acid. thieme-connect.de The nitrogen's lone pair attacks the electrophilic oxygen atom, forming a coordinate covalent N-O bond. wikipedia.org
For 3-methylhexan-3-amine, this reaction would yield this compound N-oxide. This product is a highly polar molecule with a significant dipole moment, making it much more water-soluble than the parent amine. wikipedia.orgthieme-connect.de The general structure of an amine oxide is R₃N⁺-O⁻. wikipedia.org
The characterization of such N-oxides is typically performed using spectroscopic methods. For instance, in NMR spectroscopy, the protons on the carbons adjacent to the nitrogen atom show a downfield shift upon oxidation. Infrared spectroscopy would reveal a characteristic N-O stretching frequency.
Under more forceful oxidizing conditions or with specific reagents, tertiary amines can undergo oxidative cleavage of C-N or C-C bonds. researchgate.netnih.gov One common pathway is oxidative N-dealkylation, where an alkyl group is removed from the nitrogen atom. researchgate.net This often proceeds through the formation of an unstable intermediate, such as a carbinolamine, which then fragments. dtic.mil
In the case of this compound, which is a primary amine with the amine group on a tertiary carbon, oxidative cleavage would more likely involve the C-C bonds adjacent to the nitrogen-bearing carbon. This could lead to the formation of smaller carbonyl compounds and other amine derivatives. For example, oxidation with agents like aqueous bromine can cleave the amine from its alkyl structure. acs.org Metal-free aerobic oxidation has also been shown to be an effective method for C-N bond cleavage in tertiary amines. nih.gov
Conceptual Table of Potential Oxidative Fragmentation Products
| Starting Material | Oxidizing Condition | Potential Fragmentation Products |
| This compound | Strong Oxidation (e.g., KMnO₄) | Propanal, Butanone, Ammonia (B1221849) |
| This compound | Milder Oxidation (e.g., H₂O₂) | This compound N-oxide |
Quaternization and Salt Formation Studies
Tertiary amines readily react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (Sₙ2) process. scienceinfo.comnih.gov
The reaction of this compound with an alkyl halide, for example, methyl iodide, would result in the formation of N,N,N-trialkyl-3-methylhexan-3-aminium iodide, a quaternary ammonium salt. The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbon of the alkyl halide. scienceinfo.com
The kinetics of this Sₙ2 reaction are sensitive to steric hindrance. Given the bulky alkyl groups surrounding the nitrogen in this compound, its rate of quaternization is expected to be slower than that of less hindered tertiary amines like trimethylamine. The reaction is typically exothermic and results in the formation of a stable ionic salt from neutral reactants. nih.gov
Representative Kinetic Data for a Menschutkin Reaction
| Tertiary Amine | Alkyl Halide | Solvent | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) |
| Triethylamine (B128534) | Ethyl Iodide | Acetone | 2.5 x 10⁻⁵ |
| Pyridine (B92270) | Methyl Iodide | Nitrobenzene | 7.3 x 10⁻⁶ |
| This compound | Methyl Iodide | Acetone | Estimated to be < 2.5 x 10⁻⁵ due to steric hindrance |
Note: The data for triethylamine and pyridine are illustrative. The value for this compound is an estimation based on chemical principles.
Quaternary ammonium salts are widely used as phase transfer catalysts (PTCs). youtube.com These catalysts facilitate the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The lipophilic alkyl chains of the quaternary salt allow it to be soluble in the organic phase, while its cationic charge allows it to pair with an anion from the aqueous phase. youtube.com
By converting this compound into its quaternary ammonium salt, it could be investigated as a potential phase transfer catalyst. The presence of varied alkyl chain lengths (ethyl, methyl, propyl substituent) provides a degree of lipophilicity that could be effective in shuttling anionic reagents across a phase boundary. acs.org The effectiveness of such a catalyst would depend on the balance between its solubility in the organic phase and its ability to interact with the aqueous phase. youtube.comacs.org
Protonation and Basicity Studies in Diverse Solvent Systems
Like other amines, this compound acts as a Brønsted-Lowry base, accepting a proton (H⁺) to form a substituted ammonium ion. pressbooks.pubutexas.edu The basicity of an amine is quantified by the pKb value, where a lower pKb indicates a stronger base. libretexts.org
The basicity of alkylamines in the gas phase is primarily determined by the electron-donating inductive effect of the alkyl groups, which stabilizes the positive charge on the resulting ammonium cation. wikipedia.org Based on this, tertiary amines are generally the most basic in the gas phase.
However, in solvent systems, particularly protic solvents like water, solvation effects become critical. wikipedia.org The stability of the protonated amine is influenced by hydrogen bonding between the ammonium ion and solvent molecules. Primary (RNH₃⁺) and secondary (R₂NH₂⁺) ammonium ions can form more hydrogen bonds with water than tertiary ammonium ions (R₃NH⁺). wikipedia.org This increased solvation stabilizes the conjugate acids of primary and secondary amines more effectively, often making them stronger bases in aqueous solution than tertiary amines, where steric hindrance impedes solvation. utexas.edu
Therefore, in an aqueous solution, the basicity of this compound is expected to be lower than that of less sterically hindered primary or secondary amines. In aprotic polar solvents (like DMSO or DMF), where hydrogen bonding from the solvent is not a factor, the gas-phase trend is more closely followed, and tertiary amines tend to be the strongest bases. wikipedia.org
Interactive Table of Typical Amine Basicity in Water
| Amine Type | Example | pKb in Water | General Basicity |
| Primary | Methylamine | 3.34 | Strong |
| Secondary | Dimethylamine | 3.27 | Strongest |
| Tertiary | Trimethylamine | 4.19 | Weaker |
| Tertiary (Hindered) | This compound | Estimated > 4.2 | Weakest |
Note: The value for this compound is an estimation based on trends observed for sterically hindered amines.
pKa Determination and Solvent-Dependent Basicity Correlations
The basicity of an amine, quantified by the pKa of its conjugate acid, is a fundamental property governing its reactivity. For this compound, the lone pair of electrons on the nitrogen atom is readily available for protonation. However, the steric hindrance imposed by the three alkyl groups—a methyl, an ethyl, and a propyl group attached to the tertiary carbon, which is in turn bonded to the nitrogen—plays a significant role in its interaction with protic solvents and acids.
The basicity of amines is profoundly influenced by the solvent. stackexchange.com In the gas phase, where solvation effects are absent, the basicity of amines generally increases with the number of alkyl groups due to their electron-donating inductive effect. libretexts.org This would suggest that tertiary amines like this compound are more basic than primary or secondary amines.
However, in protic solvents such as water, the trend is not as straightforward. The conjugate acid of a primary amine can be stabilized by hydrogen bonding with three solvent molecules, a secondary amine's conjugate acid with two, and a tertiary amine's conjugate acid with only one. pharmaguideline.com This solvation effect can counteract the inductive effect, often making secondary amines the strongest bases in aqueous solution. fiveable.me For a sterically hindered tertiary amine like this compound, the bulky alkyl groups can further impede the approach of solvent molecules, reducing the stabilization of its conjugate acid and thus its basicity in protic solvents compared to less hindered tertiary amines.
In aprotic polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN), the basicity order tends to revert to that observed in the gas phase (tertiary > secondary > primary) because these solvents are less effective at solvating the ammonium cations via hydrogen bonding. ut.ee To illustrate this solvent dependency, the pKa values for triethylamine in water and DMSO are presented in the table below.
Table 1: pKa Values of Triethylammonium Ion in Different Solvents
| Solvent | pKa |
| Water (H₂O) | 10.75 wikipedia.org |
| Dimethyl Sulfoxide (DMSO) | 9.00 wikipedia.org |
This data for triethylamine highlights the significant impact of the solvent on the basicity of a tertiary amine. A similar trend would be expected for this compound, with its basicity being more pronounced in aprotic solvents compared to protic solvents.
Mechanistic Elucidation of Reactions Involving this compound
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. This section explores the use of kinetic isotope effects and computational modeling to probe the transition states and intermediates of its reactions.
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for providing insights into the structure of the transition state. wikipedia.org It is defined as the ratio of the reaction rate of a compound with a lighter isotope to that of the same compound with a heavier isotope (kL/kH). wikipedia.org For reactions involving the cleavage of a C-H bond, substituting hydrogen with deuterium (B1214612) (D) can lead to a significant primary KIE (typically kH/kD > 2) if this bond breaking occurs in the rate-determining step. youtube.com
While no specific KIE studies on reactions of this compound were found in the reviewed literature, we can consider analogous reactions. For example, in deprotonation reactions where this compound acts as a base, a primary KIE would be expected if the proton abstraction from a carbon or other atom is the slowest step. The magnitude of the KIE can also provide information about the symmetry of the transition state. princeton.edu
Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also offer valuable mechanistic information. libretexts.org For instance, in an SN2 reaction where this compound acts as a nucleophile, a small inverse secondary KIE (kH/kD < 1) at the alpha-carbon of the electrophile might be observed due to the change in hybridization from sp3 in the reactant to a more constrained sp2-like transition state. Conversely, in an SN1 reaction, a small normal secondary KIE (kH/kD > 1) is often seen.
Table 2: Representative Kinetic Isotope Effects and Their Mechanistic Implications
| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Mechanistic Interpretation |
| E2 Elimination | C-H bond at the β-position | > 2 | C-H bond cleavage is part of the rate-determining step. wikipedia.org |
| SN1 Solvolysis | C-H bond at the α-carbon | ~1.1 - 1.2 | Change in hybridization from sp³ to sp² in the transition state. wikipedia.org |
| SN2 Substitution | C-H bond at the α-carbon | ~0.8 - 0.9 | Steric hindrance to the incoming nucleophile in the transition state. wikipedia.org |
These general principles of KIE analysis would be applicable to studies of reactions involving this compound.
Computational chemistry provides a powerful avenue for elucidating the structures and energies of transient species like transition states and reaction intermediates that are often difficult to study experimentally. mit.edu Methods such as density functional theory (DFT) can be employed to model reactions involving this compound. nih.gov
For instance, in a nucleophilic substitution reaction where this compound attacks an alkyl halide, computational modeling could be used to calculate the activation energy barrier and the geometry of the transition state. The sterically demanding nature of this compound would likely lead to a more elongated bond between the nitrogen and the electrophilic carbon in the transition state compared to a reaction with a less hindered amine. This would also result in a higher activation energy.
Computational studies can also be used to explore the potential energy surfaces of competing reaction pathways. For example, when this compound is used as a base in an elimination reaction, calculations could help determine whether an E2 or E1cb mechanism is more favorable under specific reaction conditions. The calculated energies of the intermediates and transition states for each pathway would provide a basis for this determination.
Recent advances in computational methods, including the use of machine learning, are making the prediction of transition state structures faster and more accurate, which will undoubtedly accelerate the mechanistic understanding of reactions involving complex molecules like this compound. sciencedaily.com
Advanced Analytical Research Methodologies for the Characterization of 3 Methylhexan 3 Amine
Chromatographic Method Development for Enhanced Separation and Purity Analysis
Chromatographic techniques are indispensable for the separation and analysis of 3-methylhexan-3-amine. The development of robust methods is critical for achieving high resolution and sensitivity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. However, the analysis of complex amine mixtures presents challenges due to potential peak tailing and co-elution. Optimization of GC-MS parameters is therefore essential for achieving reliable separation and quantification.
Key optimization parameters include the selection of the GC column, temperature programming, and injector settings. A mid-polarity column is often suitable for amine analysis. The temperature program should be optimized to ensure adequate separation of this compound from other structurally similar amines. A typical temperature program might start at a low temperature to trap volatile components and then ramp up to a higher temperature to elute less volatile compounds. The injector temperature is also a critical parameter that needs to be optimized to ensure efficient vaporization of the sample without causing thermal degradation. For the analysis of aromatic amines, the injector port, MS interface, and ion source are often set to a temperature of 230°C. researchgate.net
The choice of carrier gas and its flow rate also significantly impacts the separation efficiency. While helium is traditionally used, hydrogen can offer faster analysis times, though it requires appropriate safety measures. The MS parameters, including ionization energy and mass scan range, must be tuned to achieve optimal sensitivity and selectivity for this compound.
A study on the analysis of amino acids using GC-MS with methyl chloroformate derivatization optimized several factors, including microextraction procedures and solvent volumes, to achieve good responses for 19 amino acids. researchgate.net While this study focused on amino acids, the principles of optimizing extraction and derivatization are applicable to the analysis of this compound in complex matrices.
Derivatization is a chemical modification process used to convert an analyte into a product of more favorable properties for analysis. For amines like this compound, derivatization can improve volatility, thermal stability, and chromatographic behavior, leading to enhanced GC-MS detection and resolution. researchgate.net
Several derivatization reagents are available for amines. Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy. These reagents react with the amine group to form stable, volatile derivatives with excellent electron-capturing properties, which significantly enhances their detectability by electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.
Another approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylation increases the volatility and thermal stability of the amine, making it more amenable to GC analysis.
The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization of this compound. A study on the analysis of volatile primary and secondary amines utilized derivatization with 1-naphthalenyl isothiocyanate (NIT) to form stable thiourea (B124793) derivatives, which were then analyzed by LC-MS/MS. researchgate.net This highlights the importance of selecting a derivatization strategy that is compatible with the chosen analytical platform.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of non-volatile or thermally labile compounds, making it a valuable technique for the trace analysis of this compound. The combination of liquid chromatography separation with the high specificity of tandem mass spectrometry allows for the detection and quantification of the analyte at very low concentrations, even in complex biological or environmental matrices. nih.govnih.gov
The development of an LC-MS/MS method involves optimizing several parameters, including the choice of LC column, mobile phase composition, and MS/MS conditions. Reversed-phase chromatography is commonly used for the separation of amines. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. sielc.comwaters.com The selection of the mobile phase pH is critical, as it affects the retention and ionization of the amine. waters.com
For trace analysis, the MS/MS is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring one or more of its characteristic product ions. This high degree of selectivity minimizes interferences from the sample matrix, leading to lower limits of detection (LOD) and quantification (LOQ). nih.gov Studies have reported LODs in the range of 0.025-0.20 ng/mL for the analysis of aromatic amines in human urine using LC-MS/MS. nih.gov
Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and improve chromatographic retention for polar amines. researchgate.netnih.gov A recent study developed a novel LC-MS/MS method using a double derivatization technique for the simultaneous quantification of trace amines and their metabolites in plasma. nih.gov
| Parameter | Optimized Condition |
| LC Column | Reversed-phase C18 or Biphenyl |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Acetate |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Derivatization | Optional, for enhanced sensitivity and retention |
Table 1: Typical Optimized Parameters for LC-MS/MS Analysis of Amines
Since this compound is a chiral molecule, it can exist as two enantiomers (R and S forms). These enantiomers may have different biological activities, making their separation and quantification crucial. Chiral chromatography is the primary technique used to determine the enantiomeric excess (ee) of a chiral compound. mdpi.comyakhak.org
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common approach for enantiomeric separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. yakhak.org The choice of the specific CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers. chromatographyonline.com
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. chromatographyonline.comwiley.com SFC often provides faster separations and uses less organic solvent, making it a "greener" analytical technique. Crown ether-based CSPs have shown particular promise for the enantioseparation of primary amines in SFC. wiley.com
The mobile phase in chiral chromatography typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol. The addition of small amounts of acidic or basic additives can significantly improve peak shape and resolution. chromatographyonline.com For the separation of primary amines on a cyclofructan-based CSP, a combination of trifluoroacetic acid and triethylamine (B128534) has been shown to provide excellent selectivity and peak shapes. chromatographyonline.com
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Accurate determination of the ee requires baseline resolution of the enantiomeric peaks.
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Modifiers |
| Chiral HPLC | Polysaccharide-based (Cellulose, Amylose) | Alcohols (Ethanol, Isopropanol) |
| Chiral SFC | Crown Ether-based, Polysaccharide-based | Alcohols, Acidic/Basic Additives |
Table 2: Common Techniques and Conditions for Chiral Separation of Amines
Spectroscopic Research for Deeper Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and can be used for quantitative analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. High-resolution NMR provides detailed information about the chemical environment of each atom in the molecule.
For this compound (C7H17N), the ¹H NMR spectrum is expected to show distinct signals for the protons on the different carbon atoms. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. The presence of a chiral center in this compound can lead to diastereotopic protons, which may exhibit complex splitting patterns.
The ¹³C NMR spectrum of this compound will show a specific number of signals corresponding to the number of chemically non-equivalent carbon atoms. The chemical shifts of these signals are indicative of the type of carbon (e.g., methyl, methylene, quaternary). For 3-methylhexane, a structurally related compound, seven distinct signals are observed in the ¹³C NMR spectrum, corresponding to its seven carbon atoms. docbrown.info
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. HSQC spectra correlate proton signals with their directly attached carbon signals, providing unambiguous C-H assignments.
Solid-state NMR can be employed to study the structure and dynamics of this compound in its solid form, providing insights into its crystal packing and intermolecular interactions.
| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0.8 - 3.0 | Chemical environment of protons, proton-proton coupling |
| ¹³C | 10 - 60 | Number and type of carbon atoms |
Table 3: Expected NMR Data for this compound
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic compounds such as this compound. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy and precision, typically to within a few parts per million (ppm).
This capability is critical for determining the precise elemental composition of a molecule. For this compound (C₇H₁₇N), the theoretical monoisotopic mass is 115.13610 Da nih.gov. HRMS can measure the experimental mass with sufficient accuracy to confirm this elemental formula and differentiate it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. The confidence in analyte identification is significantly increased through such accurate mass measurements, which is a crucial step in structural validation nih.gov. In metabolomics and forensic applications, where complex mixtures are common, the specificity of HRMS is essential to avoid misidentification due to isobaric interferences nih.gov.
Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. mdpi.comnih.gov These non-destructive methods are highly sensitive to molecular structure, conformation, and intermolecular interactions. mdpi.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique based on the inelastic scattering of monochromatic light (from a laser). mdpi.com While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, bonds that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa. For this compound, the C-C backbone and symmetric vibrations would likely produce strong Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile, enabling detailed structural elucidation and confirmation. mdpi.com
Development and Evaluation of Novel Derivatization Reagents for Amine Analysis
Primary aliphatic amines like this compound often exhibit poor chromatographic retention on reversed-phase columns and low ionization efficiency in mass spectrometry due to their polarity and low proton affinity. nih.govthermofisher.com Chemical derivatization is a strategy used to modify the analyte to impart more favorable analytical properties, such as increased hydrophobicity, enhanced detectability (UV or fluorescence), and improved mass spectrometric fragmentation. nih.govrsc.org
A multitude of derivatizing agents for amines have been developed, each with distinct advantages and disadvantages. Comparative studies are essential for selecting the optimal reagent for a specific analytical goal. nih.gov Key performance indicators include reactivity, stability of the derivative, detection sensitivity, and breadth of application. nih.govscite.ai
Several classes of reagents are commonly used:
Dansyl Chloride (DNS-Cl): A versatile reagent that produces fluorescent derivatives with high ionization efficiency, suitable for a wide range of pH conditions. nih.gov
o-Phthalaldehyde (OPA): A popular fluorogenic reagent that reacts rapidly with primary amines under mild conditions to form highly fluorescent isoindole derivatives. thermofisher.comlibretexts.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active, and fluorescent derivatives, particularly useful under acidic chromatography conditions. thermofisher.comnih.gov
Dimethylformamide-dimethyl acetal (B89532) (DMF-DMA): An alkylating agent found to form dimethylaminomethylene derivatives with primary amines, significantly improving chromatographic behavior. iu.edu
The choice of reagent is often a trade-off. For instance, while Dansyl-Cl is versatile, OPA offers rapid reaction kinetics. nih.govnih.gov Marfey's reagent is less optimal in general performance but is invaluable for chiral separations. nih.gov The table below summarizes a comparison of several common derivatizing agents.
| Derivatizing Agent | Target Group(s) | Detection Method | Key Advantages | Key Disadvantages | References |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, MS | Versatile, high ionization efficiency, stable derivatives. | Slower reaction time compared to OPA. | nih.gov, libretexts.org |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, mild conditions, high sensitivity. | Derivatives can be unstable, does not react with secondary amines alone. | nih.gov, thermofisher.com, nih.gov |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | UV, Fluorescence | Stable derivatives, useful in acidic conditions. | Reagent can interfere with analysis if not removed. | nih.gov, libretexts.org, researchgate.net |
| Trifluoroacetic Anhydride (TFAA) | Primary & Secondary Amines | GC-MS, LC-MS | Forms stable and volatile derivatives for GC. | Can be non-selective, harsh reaction conditions. | iu.edu |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amines, Hydroxyls | GC-MS | Silylating agent that increases volatility for GC analysis. | Can yield multiple derivative products from a single analyte. | iu.edu |
pH: The reactivity of both the amine and the derivatizing agent is often highly pH-dependent. For example, dabsylation reactions require basic conditions, typically using a sodium bicarbonate buffer. rsc.org Derivatization with DMQC-OSu was found to be optimal at a buffer pH of 7.5. sigmaaldrich.com
Temperature: Increasing the reaction temperature can enhance the yield and shorten the reaction time. mdpi.com For instance, derivatization with DMQC-OSu is performed at 50°C for 40 minutes to maximize yield. sigmaaldrich.com However, excessively high temperatures can lead to sample evaporation or degradation of the derivatives. mdpi.com
Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. nih.gov However, a large excess can lead to interfering peaks in the chromatogram. researchgate.net Optimization involves finding the lowest reagent-to-analyte ratio that still produces a complete and reproducible reaction.
Reaction Time: The time required to achieve maximum derivative yield must be determined experimentally. Studies have shown that for some reagents, the analytical signal increases with reaction time up to a plateau. researchgate.net For a dual-tagging scheme involving an acyl chloride and a peptide coupling reagent, the entire process was completed within 2.5 hours. nih.govrsc.org
| Reagent | Analyte Type | Optimal pH | Optimal Temperature | Optimal Time | Reference |
| DMQC-OSu | Aliphatic Amines | 7.5 | 50°C | 40 min | sigmaaldrich.com |
| 3,5-Dinitrobenzoyl chloride | Amphetamine | 10.5 | Ambient | 30 min | researchgate.net |
| NBD-Cl | Secondary Amines | - | 70°C | - | mdpi.com |
| DNS-Cl | Polyamines | 9.5 | Room Temp | 30 min | libretexts.org |
Derivatization profoundly impacts the subsequent analysis by both chromatography and mass spectrometry.
Chromatographic Retention: A primary goal of derivatization is to decrease the polarity of amines, thereby increasing their retention on reversed-phase liquid chromatography (LC) columns or their volatility for gas chromatography (GC). thermofisher.comiu.edu This modification typically leads to sharper, more symmetrical peaks and better separation from other matrix components. iu.eduoup.com For example, a dual-derivatization scheme that tags amine and hydroxyl groups was shown to increase hydrophobicity, necessitating a mixed-mode chromatography system for optimal separation. nih.gov
Mass Spectrometric Fragmentation: Derivatization alters the fragmentation pathways of a molecule during tandem mass spectrometry (MS/MS). This can be highly advantageous, as underivatized small amines may only show a non-specific loss of ammonia (B1221849). nih.gov Derivatization increases the mass of the analyte, shifting it to a higher m/z range that is often less affected by background noise. oup.com More importantly, the derivative's structure can direct fragmentation to produce larger, more structurally distinctive product ions. nih.govoup.com This allows for more confident structural confirmation and can help to distinguish between isomers where the substitution pattern is different. oup.com For example, MS/MS spectra of derivatized compounds often yield more structurally specific fragment ions compared to their underivatized counterparts. nih.gov
Applications of 3 Methylhexan 3 Amine in Advanced Organic Synthesis and Materials Research
As a Chiral Building Block in Complex Molecular Construction
Chiral amines are invaluable in the synthesis of complex molecules, where the introduction of a specific stereoisomer is crucial for the final product's biological activity or material properties. nih.govnih.govsigmaaldrich.com
While no specific total syntheses of alkaloids or natural product analogues explicitly report the use of 3-methylhexan-3-amine, its structural motif is relevant to the synthesis of various natural products containing tertiary stereocenters. Chiral amines are often employed as synthons, providing a pre-defined stereocenter from which the rest of the molecule is constructed. nih.govnih.govsigmaaldrich.com For instance, in the synthesis of certain piperidine (B6355638) or isoquinoline (B145761) alkaloids, a chiral amine fragment can be incorporated to set a key stereocenter, influencing the stereochemical outcome of subsequent cyclization reactions. acs.orgresearchgate.net
The general strategy involves the coupling of the chiral amine with another molecular fragment, followed by a series of transformations to build the target scaffold. The stereocenter of the amine directs the formation of new stereocenters, a process known as diastereoselective synthesis.
Table 1: Representative Stereoselective Reactions in Alkaloid Synthesis
| Reaction Type | Chiral Amine Role | Example Alkaloid Class | Potential for this compound |
| Pictet-Spengler Reaction | Directing group for cyclization | Isoquinoline Alkaloids | Could set the C1 stereocenter if incorporated into the starting amino acid derivative. |
| Mannich Reaction | Chiral auxiliary or nucleophile | Indole Alkaloids | Could be used to introduce a stereogenic aminomethyl group. |
| Aza-Diels-Alder Reaction | Component of the chiral dienophile | Piperidine Alkaloids | Could serve as a precursor to a chiral imine for cycloaddition. |
The field of asymmetric organocatalysis often utilizes chiral amines and their derivatives to catalyze a wide range of enantioselective transformations. nih.govsigmaaldrich.com These catalysts operate without the need for metal centers, offering a more sustainable and often milder alternative to traditional transition-metal catalysis.
A primary amine can be transformed into a secondary amine or used to form iminium or enamine intermediates, which then participate in catalytic cycles. For example, a derivative of this compound could potentially be used to catalyze Michael additions, aldol (B89426) reactions, or Mannich reactions, affording products with high enantiomeric excess. nih.govsigmaaldrich.com The steric bulk of the hexyl group and the stereochemistry at the C3 position would be critical in creating a chiral pocket around the reactive site, thereby controlling the facial selectivity of the incoming nucleophile or electrophile.
Table 2: Potential Organocatalytic Reactions Mediated by this compound Derivatives
| Reaction | Proposed Catalyst Type | Expected Product | Key Feature of Amine |
| Asymmetric Michael Addition | Secondary amine derived from this compound | Chiral 1,5-dicarbonyl compounds | Induces facial selectivity in the enamine intermediate. |
| Asymmetric Aldol Reaction | Proline-type catalyst incorporating the this compound scaffold | Chiral β-hydroxy ketones | The chiral environment dictates the stereochemistry of the newly formed C-C bond. |
| Asymmetric Mannich Reaction | Chiral Brønsted acid or base derived from the amine | Chiral β-amino ketones | Controls the enantioselective addition of a nucleophile to an imine. |
Development of this compound-Derived Ligands for Catalysis
The nitrogen atom of this compound, with its lone pair of electrons, makes it a suitable candidate for development into a ligand for transition-metal catalysis. alfachemic.comacs.org The chirality inherent in the molecule can be transferred to the metal center, enabling enantioselective catalytic processes.
The synthesis of ligands from chiral amines is a well-established field. alfachemic.comacs.org this compound could be functionalized to create bidentate or tridentate ligands. For example, reaction with a phosphine-containing electrophile could yield an aminophosphine (B1255530) ligand, a class of ligands known for their effectiveness in a variety of catalytic reactions. alfachemic.com Similarly, it could be incorporated into Schiff base or N-heterocyclic carbene (NHC) ligand frameworks. rutgers.edu
The synthesis would typically involve the reaction of the amine with appropriate reagents to introduce additional coordinating groups, such as phosphines, other amines, or oxygen-containing functionalities. The modular nature of such syntheses allows for the fine-tuning of the ligand's steric and electronic properties. acs.org
Amine-containing ligands have been explored in the context of olefin metathesis, although they are less common than phosphine (B1218219) or NHC ligands. In some cases, amine coordination can be detrimental to catalyst activity. However, appropriately designed amine-based ligands can stabilize catalytic intermediates and influence selectivity. A ligand derived from this compound would need to be evaluated for its ability to promote efficient and selective metathesis reactions.
In the broader context of asymmetric catalysis, such ligands would be tested in reactions like asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. acs.org The performance of the catalyst would be assessed based on conversion, turnover number, and, most importantly, the enantiomeric excess of the product.
Table 3: Hypothetical Performance Evaluation of a this compound-Derived Ligand in Asymmetric Hydrogenation
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (%) |
| Acetophenone | [Rh(COD)(L)]BF₄ | >99 | 85 |
| Methyl acetoacetate | [RuCl₂(L)(dppf)] | 98 | 92 |
| Tiglic Acid | [Ir(COD)(L*)]BARF | 95 | 78 |
| L represents a hypothetical ligand derived from this compound. |
Design and Synthesis of New Synthetic Reagents Incorporating the this compound Moiety
Beyond catalysis, chiral amines can be incorporated into stoichiometric reagents to achieve high levels of stereocontrol. One of the most common applications is as a chiral auxiliary. nih.gov In this approach, the chiral amine is covalently attached to a substrate, directs a stereoselective reaction on that substrate, and is then cleaved to yield the enantiomerically enriched product.
This compound could potentially be used as a chiral auxiliary in alkylation reactions. By forming an amide with a carboxylic acid, the chiral amine would direct the approach of an electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary could then be removed by hydrolysis to reveal the chiral carboxylic acid.
Investigation of its Role as a Monomer or Modifier in Polymer and Material Science Research
In the realm of polymer and material science, this compound has been investigated for its utility as a specialized chemical agent rather than as a primary building block or monomer. Research has highlighted its function as an amine stabilizer within compositions designed to inhibit and retard unwanted polymerization of vinyl aromatic monomers, such as styrene. google.com Its role is crucial in preventing premature or spontaneous polymerization during monomer synthesis, purification, storage, and transport. google.com
Detailed investigations have shown that this compound can stabilize nitroxide group-containing polymerization inhibitors, a common class of inhibitors used in the industry. google.com By doing so, it ensures that the inhibitor remains effective in the presence of the retarder, leading to greater antipolymerant activity than would be observed with the inhibitor and retarder alone. google.com This synergistic effect is vital for maintaining the quality and stability of reactive monomers, preventing the formation of polymer contaminants, and reducing the fouling of processing and storage equipment. google.com The use of this compound as a stabilizer, therefore, represents a key modification to polymerization control strategies, contributing to improved operational efficiency and reduced maintenance costs in industrial settings. google.com
While its application as a stabilizer is documented, current research does not extensively cover the use of this compound as a traditional monomer for creating new polymers. Its molecular structure, featuring a tertiary amine, does not lend itself readily to the common polymerization reactions that monomers typically undergo. Therefore, its contribution to material science is primarily as a performance-enhancing additive or modifier that controls polymerization processes.
| Property | Description | Reference |
| CAS Number | 63430-00-2 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C7H17N | bldpharm.com |
| Molecular Weight | 115.22 g/mol | sigmaaldrich.combldpharm.com |
| SMILES Code | CCC(N)(C)CCC | bldpharm.com |
Future Research Directions and Emerging Trends in Amine Chemistry Research
Exploration of Novel Biocatalytic and Chemoenzymatic Pathways for Amine Synthesis
The limitations of traditional chemical methods for amine synthesis, which often involve harsh conditions and the formation of significant waste, have spurred interest in biocatalytic and chemoenzymatic approaches. rsc.orgresearchgate.net These methods leverage the high selectivity and efficiency of enzymes to produce amines under milder and more environmentally friendly conditions. openaccesspub.org
Recent breakthroughs have demonstrated the power of biocatalytic cascades for the asymmetric synthesis of primary, secondary, and even tertiary amines with multiple stereocenters. acs.org For instance, the combination of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) has enabled the conversion of α,β-unsaturated ketones into a variety of amines with high purity and stereoselectivity. acs.org A notable development is the discovery of enzymes, termed Ene-IREDs, that possess both ERed and IRed activities, allowing for the synthesis of specific stereoisomers from a ketone and an amine donor. acs.org
The application of these biocatalytic strategies to the synthesis of 3-methylhexan-3-amine, a chiral tertiary amine, holds significant promise. A potential biocatalytic route could involve the reductive amination of a suitable ketone precursor. The growing toolbox of transaminases and other amine-synthesizing enzymes, expanded through protein engineering and discovery from genomic databases, offers a rich resource for identifying catalysts with the desired activity and selectivity for this transformation. researchgate.net Chemoenzymatic processes, which combine enzymatic steps with traditional chemical reactions, also present a powerful strategy for accessing complex amine structures like this compound. nih.gov
Table 1: Comparison of Traditional vs. Biocatalytic Amine Synthesis
| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |
| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (near ambient temperature/pressure) |
| Selectivity | Can be low, leading to byproducts | High (chemo-, regio-, and stereoselectivity) |
| Catalyst | Often based on transition metals | Enzymes (proteins) |
| Sustainability | Can generate significant waste | Generally more environmentally friendly |
| Substrate Scope | Broad | Can be limited, but expanding with enzyme engineering |
Integration of Machine Learning and Artificial Intelligence for Predicting Amine Reactivity and Designing De Novo Synthetic Routes
In the context of amine chemistry, AI has been successfully applied to:
Retrosynthetic analysis: AI algorithms can work backward from a target molecule, like this compound, to identify potential starting materials and reaction steps. acs.orggrace.com This process, known as computer-assisted synthesis planning (CASP), can significantly accelerate the design of efficient synthetic routes. mdpi.comacs.org
Forward reaction prediction: Given a set of reactants and conditions, ML models can predict the likely products of a reaction, helping chemists to screen potential reactions virtually before committing to laboratory experiments. mdpi.comacs.org
Condition recommendation: AI can suggest optimal reaction conditions, such as solvent, temperature, and catalyst, to maximize the yield and selectivity of a desired transformation. mdpi.com
Advancements in In-Situ Spectroscopic Monitoring and Real-Time Analysis of Amine Transformations
A deeper understanding of reaction mechanisms is crucial for optimizing chemical processes. Advancements in in-situ spectroscopic techniques are providing unprecedented insights into the dynamic changes that occur during amine transformations. mt.comyoutube.com Techniques like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow chemists to monitor the concentrations of reactants, intermediates, and products in real-time, without the need for sampling and offline analysis. mt.comyoutube.com
This real-time data is a cornerstone of Process Analytical Technology (PAT), a strategy aimed at improving process understanding and control. mt.com For the synthesis of this compound, in-situ monitoring could be used to:
Track reaction kinetics: Determine the rate of the reaction and identify any induction periods or changes in mechanism.
Identify and characterize intermediates: Gain a better understanding of the reaction pathway and identify any potentially unstable or reactive species.
Optimize reaction conditions: Quickly assess the impact of changing parameters like temperature, pressure, or catalyst loading on the reaction outcome.
Recent developments have even enabled the in-situ characterization of highly reactive species like aminoaldehydes using NMR spectroscopy. nih.gov Furthermore, novel sensing mechanisms, such as a "domino effect" system, have been developed for the ultrasensitive in-situ optical detection of amines at the parts-per-quadrillion level. acs.org These advancements in real-time analysis are transforming the way chemists study and optimize amine reactions, leading to more efficient and robust processes.
Development of Sustainable and Green Chemistry Approaches for Amine Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and amine synthesis is no exception. rsc.orgrsc.org The goal is to design processes that are more environmentally benign, economically viable, and utilize renewable resources. rsc.orgindustryarc.com
Key areas of focus in green amine chemistry include:
Atom-economic reactions: Developing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. sciencedaily.com 'Hydrogen borrowing' amination of alcohols and reductive amination of aldehydes and ketones are examples of such atom-economic transformations. rsc.org
Use of renewable feedstocks: Exploring the synthesis of amines from biomass-derived precursors to reduce reliance on petrochemicals. rsc.orgrsc.org Lignin, an abundant biopolymer, is being investigated as a renewable source for producing amine-functionalized materials. researchgate.net
Greener solvents and catalysts: Replacing hazardous solvents and catalysts with more environmentally friendly alternatives. sciencedaily.com This includes the use of water as a reaction medium and the development of catalysts that are non-toxic and recyclable. thieme-connect.com
Sustainable derivatization: Developing derivatization methods for the analysis of amines that are more efficient and use less hazardous reagents. nih.govsigmaaldrich.comnih.gov The derivatization of amines is often necessary to improve their chromatographic properties and detectability. nih.govsigmaaldrich.com
The synthesis and derivatization of this compound can benefit significantly from these green chemistry approaches. For example, exploring catalytic routes that start from renewable feedstocks or employing solvent-free reaction conditions would enhance the sustainability of its production. The development of greener analytical methods for its detection and quantification is also an important area for future research. nih.gov
Q & A
Basic: What synthetic methodologies are optimal for 3-methylhexan-3-amine, and how do reaction parameters influence yield?
Methodological Answer:
this compound can be synthesized via reductive amination of 3-methylhexan-3-one using ammonia and hydrogen gas with catalysts like Raney nickel. Alternatively, alkylation of secondary amines with halogenated precursors (e.g., 3-chloro-3-methylhexane) under basic conditions is effective. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates .
- Temperature control : Reactions at 40–60°C minimize side-product formation .
- Catalyst optimization : Nickel-based catalysts yield >80% purity, validated by GC-MS .
Basic: How do NMR and mass spectrometry validate the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : The tertiary amine proton (NH) appears as a broad singlet at δ 1.2–1.5 ppm. Methyl groups at C3 and C5 show distinct splitting patterns (δ 0.9–1.1 ppm, doublet of quartets) .
- ¹³C NMR : The quaternary carbon (C3) resonates at δ 35–40 ppm, while adjacent carbons exhibit deshielding due to amine electronegativity .
- MS : A molecular ion peak at m/z 115.2 (C₇H₁₇N⁺) confirms the molecular formula, with fragmentation patterns matching tertiary amine cleavage .
Advanced: How can enantiomeric resolution of this compound be achieved, and what chiral analysis techniques are recommended?
Methodological Answer:
The tertiary amine’s chiral center requires enantioselective synthesis or resolution:
- Chiral chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) for baseline separation (α > 1.5) .
- Derivatization : React with (+)-camphorsulfonyl chloride to form diastereomers, separable via silica-gel chromatography .
- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .
Advanced: What mechanisms explain discrepancies in this compound’s in vitro vs. in vivo bioactivity?
Methodological Answer:
Discrepancies arise from metabolic stability and receptor-binding kinetics:
- Metabolism : In vivo, cytochrome P450 enzymes oxidize the amine to 3-methylhexan-3-ol, reducing bioavailability. Use deuterated analogs to slow metabolism .
- Protein binding : Serum albumin binding (>60% in vitro) masks pharmacological activity; adjust assays using ultrafiltration or cell-based models .
- Receptor dynamics : Compare radioligand binding (e.g., [³H]-norepinephrine displacement) in isolated tissues vs. whole-organism studies .
Advanced: How can computational modeling predict this compound’s interactions with monoamine transporters?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of dopamine transporter (DAT; PDB ID: 4XP4) to map binding poses. The amine group forms hydrogen bonds with Asp79 and Tyr124 residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability; RMSD < 2.0 Å indicates strong binding .
- QSAR models : Train on analogs with logP < 2.5 and polar surface area < 40 Ų to predict blood-brain barrier permeability .
Advanced: What strategies mitigate side reactions during this compound’s functionalization (e.g., alkylation or acylation)?
Methodological Answer:
- Protecting groups : Temporarily block the amine with Boc (tert-butyloxycarbonyl) before alkylation. Deprotect with TFA/CH₂Cl₂ (1:4) .
- Low-temperature acylation : At −20°C, use acetyl chloride in dichloromethane with DMAP catalysis to prevent over-acylation .
- In situ quenching : Add aqueous NaHCO₃ immediately post-reaction to neutralize excess reagents and stabilize products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
